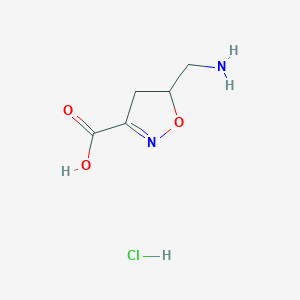
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an aminomethyl group, a dihydro-oxazole ring, and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride typically involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. The use of eco-friendly reagents and adherence to green chemistry principles are emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various amine compounds .
Scientific Research Applications
5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxazole ring structure allows for stable interactions with various biological molecules, facilitating its role in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 5-(Hydroxymethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- 5-(Ethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid .
Uniqueness
What sets 5-(Aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid hydrochloride apart is its aminomethyl group, which enhances its reactivity and potential for forming stable complexes with biological molecules. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H9ClN2O3 |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-(aminomethyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8N2O3.ClH/c6-2-3-1-4(5(8)9)7-10-3;/h3H,1-2,6H2,(H,8,9);1H |
InChI Key |
HKLLSHJMDBFIIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C(=O)O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


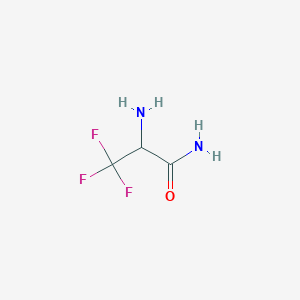


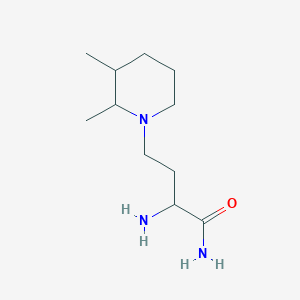
![Tert-butyl 1-(hydroxymethyl)-5-(4-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13563073.png)
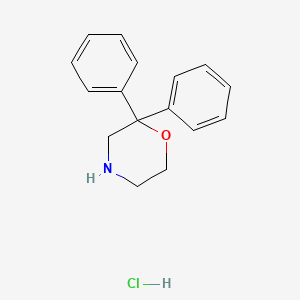
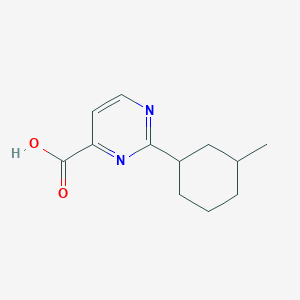
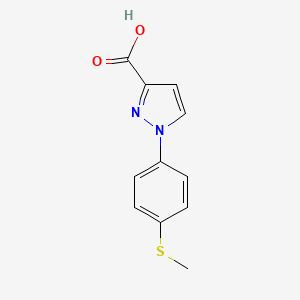
![1-Methyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13563092.png)
![3-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13563094.png)
![[1-(2,6-Dimethylphenyl)pyrrolidin-2-yl]methanamine](/img/structure/B13563100.png)


![7-bromo-1-methyl-1H,2H,4H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B13563122.png)
